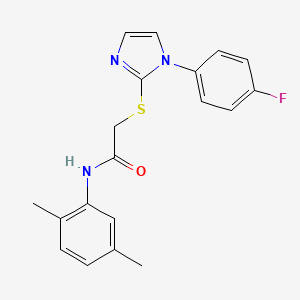

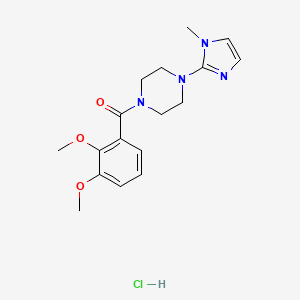

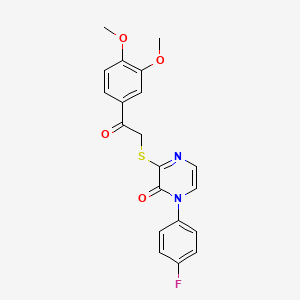

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide, also known as DMTA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, which make it an attractive tool for researchers in a range of fields. In We will also discuss the current scientific research applications of DMTA and list future directions for research in this area.

Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Antifungal Agents: The thioacetamide group in this compound suggests potential antifungal activity. Researchers have explored its efficacy against fungal pathogens, including Candida species and dermatophytes. By inhibiting fungal enzymes or disrupting cell membranes, this compound could serve as a basis for novel antifungal drugs .

Anti-Inflammatory Properties: The imidazole moiety often exhibits anti-inflammatory effects. Scientists investigate whether this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease .

Organic Synthesis

Thioacetamide Derivatives: The thioacetamide functional group is versatile in organic synthesis. Researchers have used similar compounds as building blocks for creating complex molecules. By modifying the substituents on the phenyl rings, chemists can tailor the reactivity and selectivity of this compound for specific synthetic routes .

Material Science

Coordination Chemistry: The sulfur atom in the thioacetamide group can act as a ligand in coordination complexes. Researchers explore its coordination behavior with transition metals, potentially leading to new materials with interesting properties (e.g., luminescent materials, catalysts, or magnetic materials) .

Computational Chemistry

Quantum Chemical Calculations: The unique arrangement of atoms in this compound makes it an interesting subject for computational studies. Researchers use quantum chemical calculations to predict its electronic structure, reactivity, and spectroscopic properties. Such insights aid in understanding its behavior and guide further experimental investigations .

Environmental Chemistry

Environmental Fate and Toxicity: Researchers assess the environmental fate and toxicity of this compound. They study its degradation pathways, persistence in soil and water, and potential impact on ecosystems. Understanding its behavior helps in risk assessment and environmental management .

Biochemical Research

Enzyme Inhibition: The imidazole ring may interact with enzymes due to its resemblance to natural substrates. Scientists investigate whether this compound inhibits specific enzymes involved in disease pathways. If successful, it could serve as a lead compound for drug development .

Propiedades

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3OS/c1-13-3-4-14(2)17(11-13)22-18(24)12-25-19-21-9-10-23(19)16-7-5-15(20)6-8-16/h3-11H,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAECSLJDHAZWOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethylphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-A]pyridin-8-ylmethanamine](/img/structure/B2821788.png)

![Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2821791.png)

![4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid](/img/structure/B2821798.png)

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2821803.png)

![5-((2-(indolin-1-yl)-2-oxoethyl)thio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2821808.png)